molecular formula C19H22ClN3O3S B2983310 3-chloro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396808-36-8

3-chloro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2983310
CAS No.: 1396808-36-8
M. Wt: 407.91
InChI Key: RICFVVCJCIVJGS-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a nicotinoylpiperidin substituent linked to the sulfonamide nitrogen. The nicotinoylpiperidin moiety introduces hydrogen-bonding and π-π stacking capabilities, which may contribute to interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-chloro-2-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-14-17(20)5-2-6-18(14)27(25,26)22-12-15-7-10-23(11-8-15)19(24)16-4-3-9-21-13-16/h2-6,9,13,15,22H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICFVVCJCIVJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities. The presence of the nicotinoylpiperidine moiety also suggests possible interactions with nicotinic acetylcholine receptors, implicating potential neuropharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H20ClN3O3S\text{C}_{14}\text{H}_{20}\text{ClN}_{3}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action, therapeutic potential, and interactions with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies have indicated that related sulfonamide compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Preliminary data suggest that this compound may exhibit similar effects, particularly in cancer cell lines resistant to conventional therapies.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR).
  • Receptor Modulation : The nicotinoylpiperidine moiety may interact with nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and neuronal excitability.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

StudyFocusFindings
Antibacterial ActivityDemonstrated effective inhibition against E. coli and S. aureus strains.
Antitumor EffectsInduced apoptosis in MCF-7 breast cancer cells; reduced cell viability by 40% at 50 µM concentration.
Mechanistic InsightsInhibited DHFR activity significantly, leading to reduced folate levels in treated cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents/Modifications Biological Activity Key Findings References
3-Chloro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide Benzenesulfonamide Nicotinoylpiperidin group at N-position Under investigation (enzyme targets) Unique hydrogen-bonding potential
BVT.2733 () Benzenesulfonamide Thiazolyl-piperazinyl group at N-position 11β-HSD1 inhibitor Demonstrated enzyme inhibition
2-Alkylthio-4-chloro-N-phthalazinone derivatives () Benzenesulfonamide Phthalazinone-imino substituent Antifungal (Candida spp.) MIC ≤6.2–25 µg/mL, superior to fluconazole
2-(Benzylthio)-N-triazolyl derivatives () Benzenesulfonamide Triazole substituents Anticancer (NCI-H522 cells) IGP up to 71% at 10 µM
Fluconazole () Triazole core Difluorobenzyl group Antifungal Broad-spectrum activity

Key Insights:

  • Antifungal Activity: The phthalazinone-based benzenesulfonamides () exhibit potent antifungal activity against Candida albicans, with MIC values comparable to fluconazole. The absence of a methyl group at position 4 of the phthalazinone system enhances activity, suggesting steric and electronic factors influence target binding . In contrast, the nicotinoylpiperidin substituent in the target compound may prioritize interactions with mammalian enzymes over fungal targets.
  • Enzyme Inhibition: BVT.2733 (), a structural analog with a thiazolyl-piperazinyl group, inhibits 11β-HSD1, a glucocorticoid-metabolizing enzyme. The nicotinoylpiperidin group in the target compound could similarly target metabolic enzymes but with altered selectivity due to its larger aromatic surface area .
  • Anticancer Potential: Triazole-substituted benzenesulfonamides () show 46–71% inhibition of lung cancer cell growth (NCI-H522). The target compound’s nicotinoylpiperidin group may modulate cytotoxicity through kinase or receptor interactions, though this requires empirical validation .

Structure-Activity Relationship (SAR) Trends

Notable Observations:

  • Chlorine at position 3 of the benzene ring (common in the target compound and derivatives) likely enhances binding to hydrophobic enzyme pockets, a feature critical for antifungal and anticancer activities .

Therapeutic Potential and Limitations

  • Antifungal: While phthalazinone-based sulfonamides () are promising, the target compound’s lack of a methyl group (a key SAR factor for antifungal efficacy) may limit its utility in candidiasis unless further optimized .
  • The target compound’s nicotinoylpiperidin group could similarly target kinases or proteases, warranting enzymatic screening .
  • Synthetic Complexity: The nicotinoylpiperidin moiety may pose challenges in large-scale synthesis compared to simpler triazole or thioether derivatives (Evidences 5, 10), affecting cost and scalability .

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